Girodazole

Description

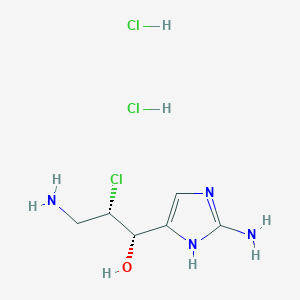

Structure

2D Structure

Properties

CAS No. |

135824-74-7 |

|---|---|

Molecular Formula |

C6H13Cl3N4O |

Molecular Weight |

263.5 g/mol |

IUPAC Name |

(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol;dihydrochloride |

InChI |

InChI=1S/C6H11ClN4O.2ClH/c7-3(1-8)5(12)4-2-10-6(9)11-4;;/h2-3,5,12H,1,8H2,(H3,9,10,11);2*1H/t3-,5+;;/m0../s1 |

InChI Key |

TUMTXKWKOVMCSV-BZNGOSNWSA-N |

SMILES |

C1=C(NC(=N1)N)C(C(CN)Cl)O.Cl.Cl |

Isomeric SMILES |

C1=C(NC(=N1)[NH3+])[C@@H]([C@H](C[NH3+])Cl)O.[Cl-].[Cl-] |

Canonical SMILES |

C1=C(NC(=N1)[NH3+])C(C(C[NH3+])Cl)O.[Cl-].[Cl-] |

Other CAS No. |

135824-74-7 |

Synonyms |

(1S,2S)-3-amino-1-(4-(2-amino-1H-imidazolyl))-2-chloro-1-propanol,2HCL girodazole NSC 627434 NSC-627434 RP 49532A RP-49532A |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Girodazole

Total Synthesis Methodologies

Efforts towards the total synthesis of Girodazole have been undertaken to provide a reliable and scalable supply of the compound, independent of its natural source.

The first total synthesis of the racemate of this compound was successfully achieved by researchers at CNRS. This development was significant as it offered an alternative route to obtain the active compound, complementing the supply from natural isolation bidd.group. While specific details of the step-by-step racemic synthesis are not extensively detailed in the available information, the successful completion of this total synthesis marked a key milestone in making this compound more accessible for research and preclinical studies bidd.group.

This compound possesses defined stereochemistry, and the biological activity of chiral molecules often resides predominantly in one enantiomer. In the broader class of pyrrole-2-aminoimidazole alkaloids, to which Girolline (B1194364) belongs, enantioselective synthesis is a significant area of study wikipedia.orgnih.gov. While the provided information does not detail a specific published stereoselective total synthesis of this compound itself, the focus on asymmetric synthesis within this class by numerous research groups highlights the importance of controlling stereochemistry to access enantiomerically pure compounds for biological evaluation wikipedia.orgnih.gov. The development of stereoselective methodologies for related complex marine alkaloids suggests that similar strategies could be applicable or have been investigated for this compound.

Bioinspired Synthesis Pathways

The structural relationship of this compound to other pyrrole-2-aminoimidazole alkaloids has led to considerations of bioinspired synthetic routes. Girolline is considered a relatively simple member of this class and is proposed to be derived from a simple precursor wikipedia.orgnih.gov. Bioinspired synthetic strategies for pyrrole-2-aminoimidazole alkaloids often leverage the inherent reactivity of the 2-aminoimidazole nucleus, frequently employing oxidative cyclization approaches wikipedia.org. These pathways aim to mimic proposed biosynthetic routes found in marine organisms, potentially offering more efficient or environmentally friendly synthetic strategies.

Design and Synthesis of this compound Analogs and Derivatives

To explore the structure-activity relationships of this compound and potentially identify compounds with improved properties, researchers have designed and synthesized various analogs and derivatives. These synthetic efforts involve modifying the core structure of this compound. An example includes the synthesis of thiazole (B1198619) derivatives of Girolline, such as 5-deazathiogirolline. Studies on these analogs help in understanding how structural changes influence biological activity. For instance, while protected intermediates in the synthesis of one thiazole derivative showed some activity, the final deprotected product was found to be effectively inert, illustrating the impact of even subtle structural modifications.

Chemical Reactivity Studies of Precursor Molecules

The synthesis of this compound, being an imidazole-based compound, relies on the chemical reactivity of its precursor molecules. The core molecular architecture of such compounds is rooted in imidazole (B134444) frameworks, and their synthesis typically involves multi-step reactions including cyclization, functional group interconversions, and catalytic transformations. Studies on the reactivity of precursors in analogous imidazole syntheses provide foundational knowledge for this compound synthesis. For example, the oxidation of 4-hydroxymethylimidazole to 1H-imidazole-4-carbaldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) highlights the importance of selective reactions to maintain the integrity of the imidazole ring. Subsequent reactions, such as oximation and dehydration to yield carbonitrile derivatives, are pivotal steps in constructing the necessary intermediates for the final this compound structure. Understanding the reactivity of these precursors under various conditions is essential for optimizing synthesis routes and achieving desired yields and purity.

Mechanistic Elucidation of Girodazole S Biological Actions

Molecular Target Identification and Validation

Research, including crystallographic studies of ribosomal subunits complexed with antibiotics, has been instrumental in identifying the molecular targets of Girodazole. nih.govrcsb.orgnih.govproteopedia.org

Elongation Factor 2 (EF-2) as a Primary Target

Elongation Factor 2 (EF-2) is a key protein involved in the elongation phase of protein synthesis, responsible for catalyzing the translocation of tRNA and mRNA through the ribosome. scbt.comontosight.ai this compound has been identified as an inhibitor of EF-2. This inhibition disrupts the translational process, leading to reduced protein production.

Ribosomal Binding Site Characterization

This compound interacts with the ribosome, a complex molecular machine responsible for protein synthesis. nih.govrcsb.orgnih.govproteopedia.orgoup.com Crystal structures of the 50S ribosomal subunit from Haloarcula marismortui complexed with this compound have provided insights into its binding location. nih.govrcsb.orgnih.govproteopedia.org this compound binds near the E-site region of the large ribosomal subunit. nih.govrcsb.orgnih.govproteopedia.org While it binds near the E-site, it is somewhat buried and does not bind directly in the E-site itself. nih.gov The binding site is located in a densely packed region in domain 5 of the 23S rRNA, where helices 80, 82, 88, and 74 converge. nih.gov this compound forms hydrogen bonds with specific ribosomal RNA bases, A2465 and G2466 (using H. marismortui numbering), and with Asp36 of ribosomal protein L15. nih.gov The binding of this compound may inhibit tRNA binding by interfering with conformational changes that occur at the E site. nih.govrcsb.orgnih.govproteopedia.org

Specificity for Eukaryotic and Archaeal Ribosomal Components

This compound exhibits specificity for eukaryotic and archaeal ribosomes, in contrast to eubacterial ribosomes. nih.govrcsb.orgnih.govproteopedia.org This specificity is attributed to specific interactions it makes with ribosomal protein L15 that are not possible in eubacteria. nih.govrcsb.orgnih.govproteopedia.org Differences in the ribosomal RNA sequence in the region of the this compound binding site between eubacteria and archaea/eukaryotes also contribute to this specificity. nih.gov For instance, the single-stranded region connecting helices 88 and 74 of 23S rRNA, where this compound interacts, diverges significantly in sequence and length between eubacteria and archaea/eukaryotes. nih.gov Specific nucleotide differences and the positioning of ribosomal protein L15 residues in eubacteria sterically hinder this compound binding compared to archaea and eukaryotes. nih.gov

Cellular Pathway Modulation

Beyond its direct interaction with the protein synthesis machinery, this compound also modulates broader cellular pathways, notably impacting protein synthesis and the cell cycle.

Inhibition of Eukaryotic Protein Synthesis

This compound is a known inhibitor of eukaryotic protein synthesis. ird.frird.frnih.govacademie-sciences.frnih.govrcsb.orgproteopedia.orgnih.govthieme-connect.com Studies have indicated that this compound inhibits protein synthesis during the elongation and termination steps. ird.frird.frnih.govacademie-sciences.frnih.gov While some research initially suggested interference with translation termination, further studies in human cultured cells did not show an increase in translational readthrough of stop codons or alterations in the polysome profile, suggesting the protein synthesis inhibition might be an indirect consequence or involve other mechanisms beyond direct termination interference. academie-sciences.fr However, earlier studies using rabbit reticulocyte lysate suggested interference with the release of nascent polypeptides, indicating an effect on translation termination. academie-sciences.frnih.gov The inhibition of EF-2 also directly impacts the elongation phase of protein synthesis.

Cell Cycle Perturbation Mechanisms

This compound has been shown to interfere with cell cycle progression, leading to cell cycle arrest. nih.govacademie-sciences.fracademie-sciences.frthieme-connect.comnii.ac.jpthieme-connect.comdntb.gov.ua Specifically, this compound induces a G2/M cell cycle arrest. nih.govacademie-sciences.fracademie-sciences.frthieme-connect.comdntb.gov.ua This arrest has been observed in various cell lines, including HeLa cells and 293 cells. academie-sciences.fracademie-sciences.fr The induction of G2/M arrest appears to be dose- and time-dependent. academie-sciences.fracademie-sciences.fr While the precise mechanisms leading to G2/M arrest are still being investigated, it has been suggested that it could be connected with a p53-independent mechanism controlling G2/M checkpoint regulation. academie-sciences.fr The observed decrease in mitotic cells in this compound-treated cultures suggests an arrest occurring before or during early mitosis. academie-sciences.fr

Compound Information

| Compound Name | PubChem CID |

| This compound | 131917 |

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables is limited in the provided snippets, which primarily describe mechanisms and observations rather than presenting raw numerical data from experiments like dose-response curves or cell cycle distribution percentages across multiple conditions in a structured format. However, some qualitative and semi-quantitative findings regarding cell cycle arrest are mentioned.

For example, regarding cell cycle arrest academie-sciences.fracademie-sciences.fr:

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Citation |

| HeLa | Not specified | Not specified | G2/M arrest induction | academie-sciences.fr |

| 293 | 1 µM | 48 hours | G2/M phase increase | academie-sciences.fracademie-sciences.fr |

| 293 | Increasing concentrations | 48 hours | Dose-dependent G2/M arrest | academie-sciences.fr |

This table summarizes findings related to cell cycle arrest but lacks the detailed numerical percentages of cells in each phase across various concentrations and time points that would typically populate a detailed data table. The search results mention flow cytometry data showing changes in G1, S, and G2/M percentages, but the full datasets are not presented in the snippets.

Anti-Inflammatory Signaling Pathway Modulation (e.g., Toll-like Receptor (TLR) signaling)

Research indicates that this compound possesses anti-inflammatory properties, mediated in part through its influence on Toll-like receptor (TLR) signaling pathways. TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. This compound has been shown to inhibit signaling through both MyD88-dependent and MyD88-independent TLR pathways, including TLR2, TLR3, TLR4, TLR5, and TLR7. nih.gov This broad inhibitory effect on TLR signaling contributes to a reduction in the secretion of pro-inflammatory cytokines, such as IL-6 and IL-8, in immune cells like human peripheral blood mononuclear cells and macrophages. nih.gov Structure-activity relationship studies suggest that specific functional groups within the this compound molecule, namely the amino, hydroxyl, and chlorine groups, are important for its inhibitory activity against TLR5 signaling. nih.gov This modulation of TLR signaling pathways highlights this compound's potential as an anti-inflammatory agent.

Investigation of DNA and RNA Synthesis Integrity

Investigations into the effects of this compound on nucleic acid synthesis have yielded some findings, particularly in specific organisms. Studies have indicated that Girolline (B1194364) (this compound) can interfere with DNA synthesis in fungi. archive.org Furthermore, it has been reported to have effects on DNA integrity. archive.org While the precise mechanisms by which this compound impacts DNA and RNA synthesis integrity may vary depending on the organism and cellular context, these findings suggest a potential for the compound to influence fundamental genetic processes.

Biophysical and Structural Investigations of Target Interactions

A significant area of research into this compound's mechanism of action focuses on its interaction with the ribosome, the cellular machinery responsible for protein synthesis. Biophysical and structural studies, particularly using crystallography, have provided detailed insights into how this compound binds to the ribosome and the consequences of this binding.

Ligand-Ribosome Complex Crystallography

Crystallographic studies of the ribosomal large subunit in complex with this compound have been instrumental in determining its binding site. Crystal structures of the 50S ribosomal subunit from Haloarcula marismortui bound to this compound have been obtained. nih.govscilit.comdntb.gov.uaasm.org These structures reveal that this compound binds near the E-site region of the 50S ribosomal subunit. nih.gov This specific binding location provides a structural basis for understanding how this compound exerts its effects on protein synthesis.

Preclinical Pharmacological Investigations of Girodazole

In Vitro Cellular Efficacy Studies

In vitro studies, which are conducted using cells grown in a laboratory setting, have provided initial insights into the pharmacological profile of girodazole. These studies have explored its effects on cancer cells, immune cells, and parasites.

Antiproliferative Activities in Neoplastic Cell Lines

This compound has demonstrated the ability to inhibit the growth of various cancer cell lines. This antiproliferative activity has been observed in models of both murine and human cancers, including leukemia, adenocarcinoma, and histiocytosarcoma. nih.gov

For instance, studies have shown that this compound is effective against P388 and L1210 murine leukemia cells. nih.gov It has also shown activity against solid tumor models, such as the MA 16/C mammary adenocarcinoma and the M5076 histiocytosarcoma. nih.gov

| Cell Line | Cancer Type | Species |

| P388 | Leukemia | Murine |

| L1210 | Leukemia | Murine |

| MA 16/C | Mammary Adenocarcinoma | Murine |

| M5076 | Histiocytosarcoma | Murine |

Anti-Inflammatory Responses in Immune Cell Models

Research has also explored the potential anti-inflammatory effects of this compound. These studies often utilize immune cells, such as peripheral blood mononuclear cells (PBMCs) and macrophages, to assess the compound's ability to modulate the production of cytokines, which are key signaling molecules in the inflammatory response. While specific data on this compound's direct impact on cytokine production in these models is not extensively detailed in the provided search results, the general approach involves stimulating these immune cells with inflammatory agents and then measuring the subsequent changes in cytokine levels after treatment with the compound.

Antiparasitic Efficacy in Protozoan Models

In addition to its anticancer and potential anti-inflammatory properties, this compound has been investigated for its effectiveness against parasitic protozoa. One notable target of this research is Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Studies have aimed to determine if this compound can inhibit the growth of this parasite, which would suggest its potential as an antimalarial agent.

Modulation of Cellular Processes in Resistant Cell Lines

A significant finding in the preclinical evaluation of this compound is its activity against cancer cells that have developed resistance to other chemotherapy drugs. nih.gov For example, this compound has shown equal cytotoxic effects on both the standard P388 murine leukemia cell line and the P388/DOX cell line, which is resistant to the commonly used anticancer drug doxorubicin (B1662922). nih.gov This suggests that this compound may have a mechanism of action that is different from that of doxorubicin and could be effective in treating drug-resistant cancers. nih.gov

In Vivo Animal Model Research for Efficacy and Mechanism Elucidation

Following promising in vitro results, the efficacy of this compound has been further evaluated in living organisms, specifically in animal models of disease. These in vivo studies are crucial for understanding how a compound behaves in a more complex biological system and for providing evidence of its potential therapeutic benefit.

Murine Tumor Model Systems

This compound has been tested in various murine (mouse) tumor models to assess its antitumor activity in vivo. nih.gov These models involve the transplantation of cancer cells into mice to create tumors that can then be treated with the test compound.

The research has shown that this compound is active against several types of grafted tumors in mice. nih.gov This includes its effectiveness against leukemias, such as P388 and L1210, as well as solid tumors like the MA 16/C mammary adenocarcinoma and the M5076 histiocytosarcoma. nih.gov Importantly, this compound retained its antitumor activity in mice with the doxorubicin-resistant P388/DOX leukemia. nih.gov

| Tumor Model | Cancer Type | Administration Route |

| P388 Leukemia | Leukemia | Intraperitoneal (i.p.) |

| L1210 Leukemia | Leukemia | Intraperitoneal (i.p.) |

| MA 16/C | Mammary Adenocarcinoma | Subcutaneous (s.c.) |

| M5076 | Histiocytosarcoma | Intravenous (i.v.) |

Anti-Inflammatory Disease Models

Currently, there is a notable absence of publicly available scientific literature detailing the evaluation of this compound in preclinical animal models of inflammatory diseases. Extensive searches of scholarly databases did not yield any studies investigating the efficacy or mechanism of action of this compound in conditions such as rheumatoid arthritis, inflammatory bowel disease, or other inflammation-driven pathologies. Consequently, no data on its potential anti-inflammatory effects in vivo can be presented at this time.

Antiparasitic Animal Models

Similar to the lack of data in anti-inflammatory models, there is no available research in the public domain that has investigated the activity of this compound in animal models of parasitic infections. Preclinical studies are essential to determine the efficacy of a compound against parasites in a living organism. However, no such in vivo studies for this compound have been reported in the accessible scientific literature. Therefore, its potential as an antiparasitic agent in an organismal context remains unevaluated.

Elucidation of Biological Pathways in Organismal Contexts

The primary mechanism of action attributed to this compound is the inhibition of protein synthesis. nih.gov This has been established through in vitro studies, which indicate that the compound interferes with the elongation and termination steps of translation. nih.gov However, there is a significant gap in the understanding of how this molecular action translates to broader biological pathway modulation within a whole organism. The available literature does not provide specific details on the downstream effects of this compound on key signaling pathways in vivo, particularly in the context of disease. While its cytotoxic properties against tumor cells have been documented in murine models nih.gov, the specific biological pathways that are perturbed by this compound in these organismal settings have not been fully elucidated. Further research is required to understand the comprehensive biological impact of this compound at the organismal level.

Structure Activity Relationship Sar Studies and Analog Design

Identification of Key Structural Motifs for Biological Activity

The biological activity of Girodazole stems from its specific interaction with the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. Crystallographic studies have pinpointed its binding site, providing a clear picture of the key structural motifs involved in its inhibitory action.

This compound binds to the large ribosomal subunit (50S in archaea, 60S in eukaryotes) in a densely packed region of domain V of the 23S rRNA (25S/28S in eukaryotes). nih.gov This binding site is located near, but not directly within, the E (exit) site, where deacylated tRNA is released after peptide bond formation. nih.gov Instead of directly competing with tRNA, it is thought that this compound's binding may inhibit the necessary conformational changes in the ribosome that occur during the translocation step of protein synthesis. nih.gov

The precise interactions between this compound and the ribosome are critical for its activity and have been identified through high-resolution structural studies. The molecule forms specific hydrogen bonds with nucleotides of the 23S rRNA and amino acid residues of a ribosomal protein. These interactions anchor the molecule in its binding pocket and are fundamental to its inhibitory function.

Key interactions include:

Hydrogen bonding with 23S rRNA: this compound forms hydrogen bonds with the bases of nucleotides A2465 and G2466 (E. coli numbering). nih.gov These nucleotides are located in a single-stranded region that connects two ribosomal helices (helices 88 and 74). nih.gov

Interaction with Ribosomal Protein L15: The compound also establishes a hydrogen bond with the side chain of an aspartate residue (Asp36) of ribosomal protein L15. nih.gov

This network of hydrogen bonds precisely orients the this compound molecule within its binding pocket. Therefore, the structural motifs on this compound responsible for these interactions—likely involving the imidazole (B134444) core and other functional groups capable of acting as hydrogen bond donors and acceptors—are considered essential for its biological activity.

The specificity of this compound for eukaryotic and archaeal ribosomes over eubacterial ones is also explained by its binding site. The nucleotide sequences in the region of 23S rRNA where this compound binds show significant divergence between eubacteria and eukaryotes/archaea, with the latter two being more similar in this region. nih.gov This difference in the target site is a key determinant of the compound's selective activity.

| This compound Moiety | Interaction Type | Ribosomal Component | Significance |

|---|---|---|---|

| Heterocyclic Core (e.g., Imidazole N-H) | Hydrogen Bond | 23S rRNA (A2465, G2466) | Primary anchoring to the ribosomal RNA target. nih.gov |

| Peripheral Functional Group | Hydrogen Bond | Protein L15 (Asp36) | Enhances binding affinity and specificity through protein interaction. nih.gov |

| Overall Molecular Shape | Van der Waals / Shape Complementarity | Binding Pocket (Domain V) | Ensures proper fit and orientation for specific hydrogen bonds. nih.gov |

Rational Design and Synthesis of Substituted Analogs

Rational drug design involves modifying a lead compound's structure to enhance its therapeutic properties, such as potency and selectivity, based on a detailed understanding of its biological target. rsc.orgnih.govresearchgate.netosti.gov The elucidation of this compound's binding site on the ribosome provides a solid foundation for the rational design of novel, substituted analogs. nih.gov The goal of such design would be to create new molecules with improved interactions within this specific binding pocket.

The synthesis of substituted analogs would likely focus on the modification of several key areas of the this compound scaffold:

Modification of the Imidazole Core: The imidazole ring is a common scaffold in medicinal chemistry. nih.govnih.govmdpi.comresearchgate.netnih.govmdpi.com Synthetic strategies could involve introducing various substituents onto the imidazole ring to probe for additional interactions. For instance, adding electron-withdrawing groups has been shown in some series of imidazole derivatives to be important for antimicrobial activity. nih.gov

Alteration of Hydrogen Bonding Groups: Analogs could be synthesized where the hydrogen bond donating and accepting groups are altered in position or chemical nature. This would systematically probe the importance of each hydrogen bond with A2465, G2466, and Asp36. The aim would be to strengthen these interactions or to form new, favorable contacts.

A general synthetic approach for creating a library of N-substituted imidazole derivatives, for example, involves reacting the imidazole nucleus with an appropriate electrophile, such as an alkyl halide, followed by further functionalization. nih.govresearchgate.net Multi-component condensation reactions are also a powerful tool for efficiently generating libraries of highly substituted imidazoles.

| Analog | Modification | Design Rationale | Predicted Activity Change |

|---|---|---|---|

| Analog A | Add hydrophobic group near Protein L15 | Exploit potential hydrophobic pocket | Increase or Decrease |

| Analog B | Replace H-bond donor with acceptor | Probe importance of specific H-bond with A2465 | Decrease |

| Analog C | Introduce electron-withdrawing group on imidazole | Modulate pKa and electronic character of the core | Increase or Decrease |

| Analog D | Isosteric replacement of imidazole with triazole | Alter H-bonding capacity and geometry | Decrease |

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools for analyzing and predicting the structure-activity relationships of drug candidates, thereby accelerating the design process. nih.govnih.govnih.govmdpi.com For this compound, several in silico methods could be applied, leveraging the available high-resolution crystal structure of its complex with the ribosome. nih.gov

Molecular Docking: This technique could be used to predict the binding orientation and affinity of newly designed this compound analogs. nih.gov By computationally placing virtual analogs into the known binding site on the ribosome, researchers can prioritize the synthesis of compounds that are predicted to have the most favorable interactions (e.g., stronger hydrogen bonds, better shape complementarity). This helps to eliminate molecules that are unlikely to bind effectively.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For this compound, a QSAR model could be built using a dataset of synthesized analogs and their experimentally measured inhibitory activities. The model would identify key physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) that are predictive of activity. A successful QSAR model can then be used to predict the activity of yet-to-be-synthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-ribosome complex over time. These simulations can reveal the stability of the key hydrogen bonds, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating interactions, offering a more complete picture than a static crystal structure. mdpi.com

These computational approaches, when used in concert with chemical synthesis and biological testing, create an efficient cycle for lead optimization, guiding the rational design of more potent and selective this compound-based inhibitors. nih.gov

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology because biological targets like enzymes and ribosomes are themselves chiral. researchgate.net The interaction between a drug and its target is highly dependent on the precise 3D fit, much like a key fits into a lock. For a molecule like this compound, which binds to a complex and highly structured pocket on the ribosome, its stereochemistry is expected to be paramount for its biological activity.

Although specific studies on this compound stereoisomers are not widely reported, the principles of stereoselectivity in drug action are well-established. Chiral molecules can exist as enantiomers (non-superimposable mirror images), and often, only one enantiomer (the eutomer) exhibits the desired pharmacological effect, while the other (the distomer) may be less active or inactive.

The binding site of this compound involves a specific network of hydrogen bonds with rRNA and a ribosomal protein in a defined 3D space. nih.gov It is highly probable that only one stereoisomer of this compound can achieve the correct orientation to simultaneously form all of these critical interactions. An alternative stereoisomer would position the key functional groups in different locations in space, likely preventing proper binding and leading to a significant loss of inhibitory activity.

Therefore, the biological efficacy and selectivity of this compound are intrinsically linked to its specific stereochemical configuration. Any effort to design and synthesize novel analogs must carefully control the stereochemistry to ensure that the resulting molecules can adopt the correct conformation to bind effectively to the ribosomal target.

Biotransformation and Metabolic Pathways of Girodazole

Characterization of Biotransformation Products

Specific, detailed characterizations of the biotransformation products of Girodazole are not extensively described in the publicly available literature. In general, the metabolic transformation of xenobiotics like this compound typically involves enzymatic reactions that result in the formation of metabolites. These metabolites can be more polar than the parent compound, aiding in their elimination from the body. The nature and structure of these products are usually determined through analytical techniques such as mass spectrometry and chromatography following in vitro or in vivo metabolism studies.

Identification of Enzymatic Systems Involved in Metabolism (Phase I and Phase II)

Studies on the biotransformation of this compound have indicated the involvement of enzymatic systems, with specific mention of cytochrome P450 (CYP) enzymes. ird.fr Cytochrome P450 enzymes are primary catalysts in Phase I metabolism, introducing or exposing functional groups on the parent compound through reactions such as oxidation, reduction, and hydrolysis. wikipedia.orgmdpi.comlongdom.orgnih.govupol.cz These modifications can increase the compound's polarity and provide sites for subsequent conjugation reactions.

Following Phase I metabolism, or sometimes directly, compounds can undergo Phase II metabolism. Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, glutathione (B108866), amino acids, or acetate. wikipedia.orgmdpi.comlongdom.orgnih.govupol.cz These conjugation reactions are catalyzed by transferase enzymes, including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), glutathione S-transferases (GSTs), N-acetyltransferases (NATs), and methyltransferases. wikipedia.orgmdpi.comnih.govupol.cz Phase II metabolism generally results in the formation of more hydrophilic conjugates, which are more readily excreted from the body. While the involvement of cytochrome P450 in this compound's biotransformation has been noted ird.fr, comprehensive details regarding the specific CYP isoforms or any involved Phase II enzymes are not widely available in the examined sources.

Prediction and Mapping of Metabolic Pathways

Metabolic pathway prediction and mapping are bioinformatics approaches used to understand how a compound is likely to be metabolized within an organism. mdpi.comnih.govnih.gov These methods utilize databases of known metabolic reactions and enzymes to predict potential transformation routes for a given chemical structure. Tools and databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Pathway Tools are commonly used to reconstruct and visualize metabolic networks and predict the enzymes involved in specific biotransformation steps. mdpi.comnih.govsri.com While these computational methods can provide valuable insights into potential metabolic fates, specific predicted or mapped metabolic pathways for this compound were not identified in the conducted search.

Advanced Methodological Approaches in Girodazole Research

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) has played a crucial role in identifying the biological activities of compounds from natural sources, including Girodazole. This approach enables the rapid screening of large libraries of compounds against specific biological targets or phenotypic responses.

Assay Development for Target-Based Screening

In the context of this compound research, HTS has been applied to identify its inhibitory effects on signaling pathways. A study utilized HTS of crude marine sponge extracts to identify inhibitors of TLR signaling, focusing initially on the TLR5 signaling pathway using reporter cells nih.govresource.org. This target-based screening approach allowed for the identification of girolline (B1194364) (this compound) as a compound that inhibits signaling through both MyD88-dependent and MyD88-independent TLRs, including TLR2, TLR3, TLR4, TLR5, and TLR7. patsnap.comnih.gov

Phenotypic Screening Approaches

While the search results primarily detail target-based screening for TLR inhibition, the identification of this compound as a protein synthesis inhibitor also suggests the potential application of phenotypic screening approaches in its discovery or in exploring its broader biological effects. Phenotypic screening involves testing compounds for their ability to induce a desired cellular phenotype, without prior knowledge of the molecular target. Although not explicitly detailed in the provided snippets as a primary method for identifying this compound, phenotypic assays measuring effects like cell proliferation inhibition or cytokine production have been used to characterize its activity after identification patsnap.com. For example, studies have shown that this compound reduces the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human peripheral blood mononuclear cells and macrophages, which can be assessed through phenotypic assays patsnap.com.

Chemical Genomics Investigations for Target Identification

Chemical genomics is a powerful approach that combines chemical probes with genomic tools to understand gene function and identify the molecular targets of bioactive compounds. This methodology was instrumental in elucidating the primary target of this compound. By using a chemical genomics approach, researchers identified Elongation Factor 2 (EF-2) as the molecular target of girolline. patsnap.comnih.gov This finding provided crucial insight into how this compound exerts its biological effects by inhibiting protein synthesis at the elongation step. patsnap.comnih.gov The chemical-genetic interaction profile of this compound in Saccharomyces cerevisiae was compared to the yeast genetic interaction network, leading to the prediction of EF-2 as its molecular target. nih.gov This contrasted with some earlier suggestions that its primary effect might be on the termination step of protein synthesis. nih.govacs.orgarchive.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques have been employed to gain a deeper understanding of this compound's interactions at the molecular level, particularly concerning its binding to its target.

Molecular Docking and Dynamics Simulations

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand to a receptor. This compound has been included in molecular docking studies, such as a binary QSAR guided virtual screening against the SARS-CoV-2 main protease (Mpro), where it showed a Glide/SP docking score of -5.90 kcal/mol. tubitak.gov.trresearchgate.net

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of ligand-target complexes and conformational changes. While the provided snippets mention the use of MD simulations in the context of virtual screening studies that included this compound, they also highlight structural studies of this compound bound to ribosomal subunits tubitak.gov.tryale.edux3dna.orgresearchgate.netresearchgate.netasm.orgethernet.edu.et. Crystal structures of this compound bound to the E site region of the 50S ribosomal subunit of Haloarcula marismortui have been determined, providing a structural basis for its interaction with the ribosome and its mechanism as a protein synthesis inhibitor yale.edux3dna.orgresearchgate.netasm.orgethernet.edu.et. These structural insights complement molecular modeling efforts by providing experimentally determined binding poses and interaction details.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that relate the chemical structure of compounds to their biological activity. A study involving a binary QSAR model-guided virtual screening of a compound library, which included this compound, was performed to predict antiviral therapeutic activity. tubitak.gov.trresearchgate.net In this study, the QSAR model predicted a normalized therapeutic activity value for compounds, and those with a value of 0.75 or higher were selected for further molecular docking studies. tubitak.gov.trresearchgate.net While the primary focus of this specific study was on antiviral activity against SARS-CoV-2 Mpro, the inclusion of this compound demonstrates the application of QSAR modeling in assessing its potential biological activities based on its chemical structure within a larger screening context. tubitak.gov.trresearchgate.net Another study on 2-aminoimidazole-based biofilm inhibitors also mentions that the cytotoxicity of these compounds is strongly dependent on their substitution patterns, implying the relevance of structure-activity relationships in this class of compounds, to which this compound belongs mdpi.com.

| Compound Name | PubChem CID | Molecular Formula | Primary Target | Key Biological Activity | Relevant Methodologies |

| This compound (Girolline) | 131917 | C6H13Cl3N4O (C6H11ClN4O also reported) | Elongation Factor 2 (EF-2) | Protein Synthesis Inhibition, TLR Signaling Inhibition, Anti-inflammatory | HTS, Chemical Genomics, Molecular Docking, Molecular Dynamics Simulations, QSAR Modeling |

Detailed Research Findings:

High-throughput screening of marine sponge extracts identified this compound as an inhibitor of TLR signaling pathways (TLR2, 3, 4, 5, and 7). patsnap.comnih.govresource.org

this compound treatment led to decreased production of pro-inflammatory cytokines such as IL-6 and IL-8 in human peripheral blood mononuclear cells and macrophages. patsnap.com

Chemical genomics studies identified Elongation Factor 2 (EF-2) as the molecular target of this compound, indicating its mechanism of action involves inhibiting protein synthesis at the elongation step. patsnap.comnih.gov

Crystal structures have shown this compound binding to the E site region of the 50S ribosomal subunit of Haloarcula marismortui. yale.edux3dna.orgresearchgate.netasm.orgethernet.edu.et

In a binary QSAR guided virtual screening study, this compound had a Glide/SP docking score of -5.90 kcal/mol against the SARS-CoV-2 main protease. tubitak.gov.trresearchgate.net

Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Interaction Analysis

Advanced spectroscopic and biophysical techniques play a crucial role in characterizing the interaction between a ligand like this compound and its biological target(s). These methods provide detailed information about binding affinity, stoichiometry, kinetics, and conformational changes upon binding.

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in the initial structural determination of this compound. nih.govmdpi.com These techniques allow for the precise identification of the compound's chemical structure and purity, which is a fundamental step before investigating its interactions with biological macromolecules. High-field NMR and MS-MS techniques are particularly valuable when dealing with small amounts of natural products like those isolated from marine organisms. acs.org

Furthermore, crystallographic studies have provided significant insights into the interaction of this compound with the ribosome. Research has determined the crystal structures of antibiotics, including this compound, bound to the E site region of the 50S ribosomal subunit of Haloarcula marismortui. ou.eduweizmann.ac.il This provides atomic-level detail on how this compound interacts with the ribosomal machinery, suggesting a potential mechanism involving the inhibition of protein synthesis. acs.orgmdpi.com Analyzing such crystal structures allows researchers to visualize the binding site, identify key residues involved in the interaction, and understand the conformational changes that may occur upon ligand binding. rsc.org

While techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and hydrogen/deuterium exchange (HDX) coupled with mass spectrometry are commonly used advanced biophysical methods for studying ligand-target interactions rsc.orgnih.govmdpi.com, specific published data detailing the application of these exact methods to quantify this compound's binding kinetics or thermodynamics to its targets were not prominently found in the search results. However, the principles behind these techniques are broadly applicable to characterizing small molecule-protein interactions.

Application of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems)

Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) systems, offer more physiologically relevant environments compared to traditional two-dimensional (2D) cell cultures for studying compound efficacy and toxicity. frontiersin.orgnih.govpromega.combmrat.orgmdpi.com These models can better recapitulate the cellular architecture, cell-cell interactions, and microenvironment found in living tissues and organs. ou.edupromega.comnih.gov

3D cell cultures, including spheroids and organoids, allow for the formation of multicellular structures that exhibit gradients in oxygen, nutrients, and signaling molecules, mimicking in vivo conditions more closely. nih.govbmrat.orgnih.gov Organ-on-a-chip technology takes this further by incorporating microfluidics to simulate blood flow, mechanical forces, and the complex tissue-tissue interfaces of organs. mdpi.comfrontiersin.orgeuropa.euxiahepublishing.comemulatebio.comepo.org These systems can be used for disease modeling, drug screening, and toxicity testing with potentially higher predictive accuracy than 2D models. frontiersin.orgpromega.comeuropa.euepo.org

Chemical Biology Strategies for Mechanism Probing and Target Validation

Chemical biology approaches utilize small molecules as tools to perturb biological systems and elucidate protein function, identify molecular targets, and validate their roles in biological processes. mdpi.comemulatebio.com These strategies are essential for understanding how a compound like this compound exerts its biological effects.

One strategy involves using the small molecule itself as a probe to identify its binding partners. Biochemical affinity purification, for instance, can be used to isolate proteins that bind to the compound. Coupled with mass spectrometry, this can lead to the identification of potential protein targets.

Genetic approaches can also complement chemical biology studies. A chemical-genetic approach involving "girolline (or this compound)" has been reported in the context of identifying its molecular target. nih.govepo.org While initial studies suggested an effect on the termination step of protein synthesis, a chemical-genetic approach indicated that Elongation Factor 2 (EF-2) might be the molecular target, suggesting inhibition at the elongation step. nih.govepo.org This highlights how combining chemical tools with genetic methods can help to refine the understanding of a compound's mechanism of action and validate its target.

Target validation involves confirming that modulating the identified target is indeed responsible for the observed biological phenotype. Chemical probes, which are potent, selective, and cell-permeable modulators of protein function, are valuable tools for target validation. europa.eu By using chemical probes that specifically modulate the activity of the suspected target (e.g., EF-2 in the case of this compound), researchers can confirm if this modulation phenocopies the effects of this compound. promega.comeuropa.eu

Future Research Trajectories and Academic Significance

Exploration of Novel Therapeutic Indications

Initially identified as an antineoplastic agent, Girodazole has demonstrated activity against various murine tumors, including leukemias and solid tumors like mammary adenocarcinoma nih.gov. Its mechanism of action, which involves the inhibition of protein synthesis, suggests a broader potential for therapeutic applications beyond oncology nih.gov. The process of applying established drug compounds to new therapeutic uses, known as drug repositioning, offers a streamlined path for development due to pre-existing safety and toxicity data nih.govnih.gov.

Current research horizons are widening to consider this compound and its analogs for other indications where protein synthesis is a critical pathological driver. Given its imidazole (B134444) core, a structure found in many antimicrobial agents, there is a compelling rationale to investigate its efficacy against various pathogens. The structural class of nitroimidazoles, for example, is a cornerstone for treating infections caused by anaerobic protozoa like Giardia duodenalis nih.govnih.gov. Exploring this compound's potential as an anti-parasitic or anti-fungal agent represents a logical and promising avenue for future studies. The increasing prevalence of drug resistance in pathogens necessitates the search for new chemical scaffolds and mechanisms of action, a role this compound could potentially fill nih.govmdpi.com.

Development of Advanced this compound Derivatives with Enhanced Target Specificity

The unique chemical structure of this compound makes it an attractive scaffold for synthetic modification. The development of advanced derivatives is a key strategy in medicinal chemistry to enhance therapeutic properties, such as target specificity, potency, and pharmacokinetic profiles neupsykey.com. Asymmetric total synthesis has been a significant area of study for structurally related pyrrole-2-aminoimidazole (P-2-AI) marine alkaloids, providing a foundation for creating novel this compound analogs nih.gov.

The primary goal is to design derivatives that exhibit enhanced binding affinity for their molecular target—the ribosome nih.gov. By modifying specific functional groups on the this compound molecule, researchers can aim to:

Increase Potency: Fine-tuning the structure to improve its interaction with the ribosomal binding pocket could lead to lower effective concentrations.

Enhance Specificity: Modifications could be engineered to favor binding to pathogenic or cancer cell ribosomes over those in healthy host cells, thereby reducing potential off-target effects.

Overcome Resistance: The synthesis of second-generation nitroimidazoles and benzimidazoles has been a successful strategy in combating drug-resistant Giardia nih.govresearchgate.net. A similar approach could be applied to this compound to create derivatives that are effective against cells that may have developed resistance to the parent compound.

Guiding principles in medicinal chemistry, such as optimizing properties like globularity and the number of rotatable bonds, can inform the rational design of derivatives with improved cellular penetration and accumulation, particularly in challenging environments like Gram-negative bacteria nih.gov.

Investigation of Resistance Mechanisms at the Cellular and Molecular Level

The emergence of drug resistance is a critical challenge in chemotherapy for both cancer and infectious diseases nih.govmdpi.com. Understanding the potential mechanisms by which cells could develop resistance to this compound is crucial for its long-term therapeutic viability. Research in this area would focus on identifying the cellular and molecular adaptations that allow cells to survive in the presence of the compound.

Drawing parallels from resistance to other protein synthesis inhibitors and imidazole-based drugs, several potential mechanisms could be investigated nih.govyoutube.com. These mechanisms can be broadly categorized as intrinsic or acquired gsconlinepress.com.

| Potential Resistance Mechanism | Molecular Basis | Examples from Related Compounds |

| Target Alteration | Mutations in the ribosomal proteins or RNA that form the this compound binding site, reducing drug affinity. | Alterations in DNA gyrase and topoisomerase IV confer resistance to quinolone antibiotics nih.gov. Modification of penicillin-binding proteins leads to β-lactam resistance mdpi.com. |

| Decreased Drug Accumulation | Increased expression of efflux pumps (e.g., ABC transporters) that actively remove this compound from the cell, or decreased permeability of the cell membrane. | Efflux pumps are a major mechanism of resistance to tetracycline and fluoroquinolones and are implicated in multidrug resistance in cancer gsconlinepress.comnih.gov. |

| Enzymatic Inactivation | Cellular enzymes could modify or degrade this compound, rendering it inactive. | The production of β-lactamase enzymes that hydrolyze β-lactam antibiotics is a classic example of this mechanism mdpi.comyoutube.com. |

| Metabolic Bypass | Cells may develop or upregulate alternative metabolic pathways to circumvent the effects of protein synthesis inhibition. | Some bacteria can bypass the action of sulfonamides by scavenging for folic acid from their environment youtube.com. |

Investigating these possibilities would involve generating this compound-resistant cell lines and employing molecular techniques to identify genetic mutations, changes in gene expression (especially of transporters), and metabolic shifts.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of this compound's biological effects, future research will increasingly rely on systems biology approaches. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular response to a drug, moving beyond the traditional "one drug, one target" concept frontiersin.orgmdpi.com. This approach can reveal not only the primary mechanism of action but also secondary effects, off-target interactions, and pathways related to toxicity or resistance nih.govfrontiersin.org.

A multi-omics workflow for studying this compound would involve:

Transcriptomics (RNA-Seq): Analyzing changes in messenger RNA (mRNA) levels to see which genes are up- or down-regulated upon treatment.

Proteomics: Quantifying changes in the abundance of thousands of proteins to understand the direct and downstream consequences of inhibiting protein synthesis.

Metabolomics: Measuring fluctuations in small-molecule metabolites to capture the global metabolic state of the cell in response to the drug.

By integrating these layers of data, researchers can construct network models that map the complex molecular perturbations caused by this compound nih.govmdpi.com. This systems-level perspective is invaluable for identifying biomarkers of drug response, predicting potential synergies with other drugs, and elucidating resistance mechanisms in a more complete biological context elifesciences.orgelifesciences.org.

Design of Targeted Delivery Systems for Preclinical Applications (non-clinical focus)

Improving the delivery of therapeutic agents to their intended site of action is a central goal in pharmaceutical science. For a compound like this compound, targeted delivery systems could enhance efficacy while minimizing exposure to healthy tissues nih.govijper.org. Preclinical research focuses on designing and evaluating various nanocarriers to achieve this. These systems leverage the unique properties of nanomaterials to control the drug's distribution and release nih.govmdpi.com.

The design of these systems is based on fundamental principles of nanoparticle engineering, focusing on size, surface chemistry, and material composition nih.govmdpi.com.

| Delivery System Type | Description | Potential Preclinical Application for this compound |

| Liposomes | Vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs. | Encapsulating this compound to protect it from degradation, improve solubility, and achieve passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect youtube.com. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. The drug can be encapsulated within the matrix or adsorbed onto the surface. | Creating a sustained-release formulation of this compound, allowing for less frequent administration and more stable drug concentrations at the target site nih.gov. |

| Polymersomes | Hollow shell nanoparticles formed from the self-assembly of block copolymers, offering a robust structure with a large aqueous core for drug loading. | Designing pH-sensitive polymersomes that release their this compound payload specifically in the acidic microenvironment of a tumor or within the endolysosomes of a target cell nih.gov. |

| Actively Targeted Systems | Nanocarriers functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells (e.g., cancer cells). | Conjugating antibodies specific to tumor-surface antigens onto this compound-loaded nanoparticles to direct them selectively to cancer cells, thereby increasing local drug concentration mdpi.commdpi.com. |

Preclinical evaluation of these systems would involve in vitro studies to confirm drug release profiles and cellular uptake, followed by in vivo studies in animal models to assess biodistribution and therapeutic efficacy nih.govresearchgate.net.

Contributions to Chemical Biology and Medicinal Chemistry Principles

This compound serves as more than just a potential therapeutic; it is a valuable tool and case study for the fields of chemical biology and medicinal chemistry. Its significance stems from several key aspects:

A Unique Chemical Scaffold: As a natural product isolated from a marine source, this compound possesses a novel chemical architecture that is distinct from many synthetic compounds nih.gov. This makes it a source of inspiration for medicinal chemists in the design of new compound libraries and therapeutic agents nih.gov.

A Probe for Studying Protein Synthesis: By specifically inhibiting the elongation/termination steps of protein synthesis, this compound can be used as a chemical probe to dissect the intricate mechanisms of this fundamental biological process nih.gov. Studying its interaction with the ribosome at high resolution provides insights into ribosomal function and dynamics nih.gov.

Illustrating Principles of Natural Product Synthesis: The challenge of synthesizing this compound and its analogs drives innovation in synthetic organic chemistry, leading to the development of new reactions and strategies nih.gov.

Case Study in Drug Development: The journey of this compound from a marine natural product to a potential drug candidate exemplifies the process of drug discovery, highlighting the importance of natural sources and the subsequent steps of mechanistic study, toxicological evaluation, and synthetic optimization nih.govneupsykey.com.

Q & A

Q. How can researchers formulate hypotheses about this compound’s off-target effects?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters. Screen for off-target binding via high-throughput kinase profiling or thermal shift assays. Cross-validate findings with cheminformatics tools (e.g., SwissTargetPrediction) to predict secondary targets .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.